Gold(I) Complex of 6-Amino-1-methyl-5-nitrosouracil Achieves ~90% In Vivo Tumor Growth Inhibition in Experimental Glioma Model
The gold(I) complex (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I) demonstrated potent in vivo antitumor activity, decreasing tumor growth to approximately one-tenth of vehicle-treated controls after seven days of treatment in an experimental glioma animal model [1]. Direct comparative data for gold(I) complexes of closely related 5-nitrosouracil ligands (e.g., 6-amino-5-nitrosouracil, 6-amino-3-methyl-5-nitrosouracil, 6-methylamino derivatives) under identical in vivo glioma models are not available in the identified literature, representing a cross-study limitation.
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Tumor growth decreased to ~10% of vehicle control (i.e., ~90% inhibition) |
| Comparator Or Baseline | Vehicle-treated control group |
| Quantified Difference | ~10-fold reduction in tumor growth |
| Conditions | Experimental glioma animal model; 7-day treatment period; triphenylphosphine-gold(I) complex of AMNU ligand |
Why This Matters
This ~90% in vivo tumor growth inhibition validates AMNU's utility as a ligand scaffold for generating metal-based antitumor agents with demonstrable efficacy in a CNS tumor model.
- [1] Illán-Cabeza, N. A., García-García, A. R., Martínez-Martos, J. M., Ramírez-Expósito, M. J., Peña-Ruiz, T., & Moreno-Carretero, M. N. (2013). A potential antitumor agent, (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I): Structural studies and in vivo biological effects against experimental glioma. European Journal of Medicinal Chemistry, 64, 260-272. View Source
